molecular formula C14H19ClN2O B11942668 1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine CAS No. 60464-80-4

1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine

Cat. No.: B11942668
CAS No.: 60464-80-4
M. Wt: 266.76 g/mol
InChI Key: HEEPZDZFUKUEDM-UHFFFAOYSA-N
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Description

1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine is a chemical compound that belongs to the class of carbamoyl piperidines This compound is characterized by the presence of a 4-chlorophenyl group attached to a carbamoyl moiety, which is further connected to a 2,6-dimethylpiperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine typically involves the reaction of 4-chloroaniline with 2,6-dimethylpiperidine in the presence of a carbamoylating agent. One common method involves the use of carbamoyl chlorides, which react with the amine group of 4-chloroaniline to form the desired carbamoyl compound. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(N-(4-Chlorophenyl)carbamoyl)-4-ethyl-1-phenylsemicarbazide
  • N-(4-Chlorophenyl)carbamoyl glycine
  • 4-[(4-Chlorophenyl)carbamoyl]butanoic acid

Comparison: 1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications in medicinal chemistry and industrial processes .

Properties

CAS No.

60464-80-4

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

IUPAC Name

N-(4-chlorophenyl)-2,6-dimethylpiperidine-1-carboxamide

InChI

InChI=1S/C14H19ClN2O/c1-10-4-3-5-11(2)17(10)14(18)16-13-8-6-12(15)7-9-13/h6-11H,3-5H2,1-2H3,(H,16,18)

InChI Key

HEEPZDZFUKUEDM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C(=O)NC2=CC=C(C=C2)Cl)C

Origin of Product

United States

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